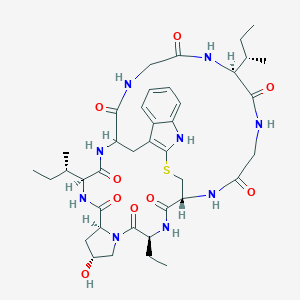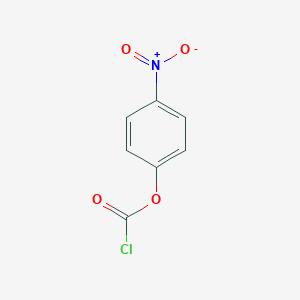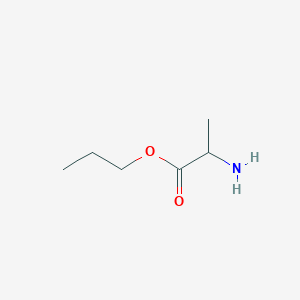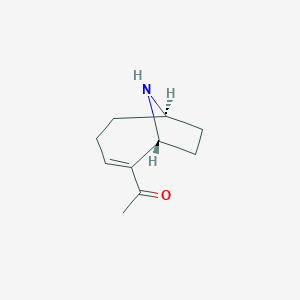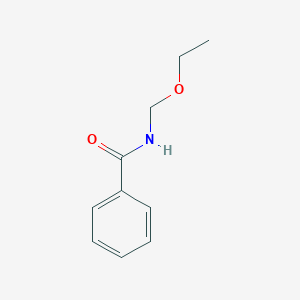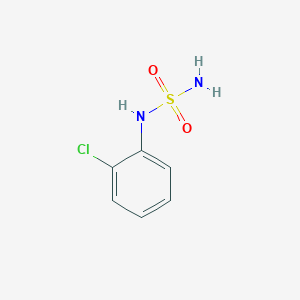
Diethyl hexyl phosphate
Overview
Description
Diethyl hexyl phosphate is an organophosphorus compound with the molecular formula C10H23O4P. It is a colorless liquid that is often used in various industrial applications due to its unique chemical properties. This compound is a diester of phosphoric acid and is known for its role in solvent extraction processes, particularly in the extraction of rare earth metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl hexyl phosphate can be synthesized through the reaction of phosphorus pentoxide with 2-ethylhexanol. The reaction typically involves the following steps:
Initial Reaction: Phosphorus pentoxide reacts with 2-ethylhexanol to form a mixture of mono-, di-, and trisubstituted phosphates.
Isolation: this compound is isolated from this mixture based on its solubility properties.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes:
Reactant Preparation: Ensuring the purity of phosphorus pentoxide and 2-ethylhexanol.
Reaction Control: Maintaining optimal temperature and pressure conditions to favor the formation of this compound.
Purification: Using techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl hexyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the ethyl or hexyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products:
Oxidation Products: Phosphoric acid and its derivatives.
Substitution Products: Various substituted phosphates depending on the reagents used.
Scientific Research Applications
Diethyl hexyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent extraction agent for the separation of rare earth metals.
Biology: Employed in the study of enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of plasticizers, flame retardants, and lubricants.
Mechanism of Action
The mechanism of action of diethyl hexyl phosphate involves its interaction with various molecular targets. It acts as a chelating agent, binding to metal ions and facilitating their extraction. In biological systems, it can inhibit certain enzymes by phosphorylating their active sites, thereby altering their activity.
Comparison with Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound used in solvent extraction.
Triethyl phosphate: Used as a plasticizer and flame retardant.
Dimethyl methylphosphonate: Employed as a flame retardant and chemical warfare agent.
Uniqueness: Diethyl hexyl phosphate is unique due to its specific molecular structure, which provides it with distinct solubility and reactivity properties. Its ability to selectively extract rare earth metals makes it particularly valuable in industrial applications.
Properties
IUPAC Name |
diethyl hexyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O4P/c1-4-7-8-9-10-14-15(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQQMPGKASWZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385239 | |
| Record name | diethyl hexyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7110-49-8 | |
| Record name | diethyl hexyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


